3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H8F3N3 It is characterized by the presence of an imidazole ring substituted with a methyl group and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution Reactions: The methyl group is introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole oxides or aniline oxides.
Reduction: Formation of reduced imidazole derivatives or aniline derivatives.
Substitution: Formation of alkylated or sulfonated imidazole or aniline derivatives.
Scientific Research Applications
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-imidazol-1-yl-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group on the imidazole ring.
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline: Similar structure but has a fluorine atom instead of a trifluoromethyl group.
Uniqueness
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both a methyl group on the imidazole ring and a trifluoromethyl group on the aniline moiety. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Properties
IUPAC Name |
3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTGXYAJVXKEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475604 | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-11-1 | |
Record name | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641571-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in pharmaceutical research?
A1: this compound is a crucial precursor in the synthesis of Nilotinib [], a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. This compound's structure serves as a scaffold for developing novel therapeutic agents.
Q2: How does the structure of this compound-based derivatives impact their potential for leukemia treatment?
A2: Researchers are exploring how modifications to the this compound core structure influence its interaction with therapeutic targets. For example, two novel azo compounds, DMTPC and DMTPD, were synthesized by reacting this compound with dimedone and meldrum's acid, respectively []. Molecular docking studies revealed that DMTPC exhibited promising binding energy (-8.8 kcal/mol) to the leukemia inhibitory factor protein (PDB ID: 1EMR), approaching the binding energy of Nilotinib (-9.4 kcal/mol) []. This finding suggests that structural modifications can significantly influence the binding affinity and potential efficacy of these derivatives in leukemia treatment.
Q3: What are the analytical techniques employed to characterize this compound and its derivatives?
A3: Researchers utilize a combination of techniques to characterize these compounds, including:
- Spectroscopic methods: 1H-NMR, 13C-NMR, 19F-NMR, FT-IR, and UV-Vis spectroscopy provide structural information and confirm the identity of synthesized compounds [, ].
- Mass spectrometry: LC-MS helps determine the molecular weight and purity of the compounds [].
- X-ray diffraction (XRD): This technique provides insights into the crystal structure of solid-state compounds [].
- Computational methods: Density Functional Theory (DFT) calculations are used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties, complementing experimental data [, ].
Q4: Are there any concerns regarding the presence of this compound as an impurity in pharmaceutical formulations?
A4: Yes, this compound is considered a potential genotoxic impurity in Nilotinib dihydrochloride active pharmaceutical ingredients []. Therefore, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for detecting and quantifying trace levels of this impurity to ensure drug safety and efficacy.
Q5: What computational approaches are used to study this compound-based compounds?
A5: DFT calculations are frequently employed to investigate these compounds. For instance, DFT/B3LYP with the 6-311G(d,p) basis set has been used to determine optimized geometries, molecular electrostatic potentials, vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps []. These calculations provide valuable insights into the electronic structure, reactivity, and potential interactions of these molecules with biological targets.
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